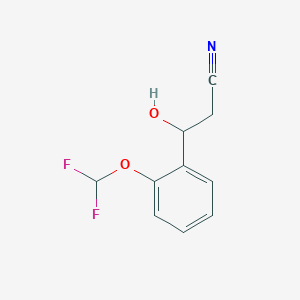
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-(Difluoromethoxy)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2-(Difluoromethoxy)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions
Actividad Biológica
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound, including the difluoromethoxy group, suggest enhanced lipophilicity and membrane penetration, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F2N2O, with a molecular weight of approximately 213.18 g/mol. Its structure includes a difluoromethoxy group attached to a phenyl ring and a hydroxypropanenitrile moiety, contributing to its unique reactivity and potential therapeutic applications.
Biological Activity Overview
Preliminary research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have suggested potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible inhibitory effects on cell proliferation.
- Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity and cellular processes.
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial studies suggest that the compound may modulate enzyme activities or receptor interactions, leading to altered signaling pathways within cells. The difluoromethoxy substitution enhances its ability to interact with lipid membranes, potentially facilitating its entry into cells and subsequent biological activity.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a notable reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.
-
Cancer Cell Line Testing :
- In vitro assays were conducted using various cancer cell lines (e.g., breast cancer, colon cancer). The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating promising anticancer activity.
-
Enzyme Inhibition Assays :
- Research focused on the inhibition of specific enzymes relevant to disease pathways (e.g., kinases). The findings revealed that the compound could effectively inhibit enzyme activity, which may correlate with its observed biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethoxy)phenyl-3-hydroxypropanenitrile | Similar hydroxypropanenitrile structure but with trifluoromethoxy group | Enhanced biological activity due to trifluoromethyl substitution |
| 2-(4-Difluoromethoxyphenyl)-3-hydroxybutanenitrile | Contains a butanenitrile moiety instead of propanenitrile | Different chain length affects reactivity and biological properties |
| 3-(4-Methoxyphenyl)-3-hydroxypropanenitrile | Lacks fluorine substituents | Offers insights into the effects of fluorination on biological activity |
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)15-9-4-2-1-3-7(9)8(14)5-6-13/h1-4,8,10,14H,5H2 |
Clave InChI |
AOEJTARTJSRECA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CC#N)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















